6-Phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid
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Overview
Description
10-phenyl-9-azatetracyclo[10210~2,11~0~3,8~]pentadeca-3,5,7-triene-7-carboxylic acid is a complex organic compound with the molecular formula C21H21NO2 It is characterized by its unique tetracyclic structure, which includes a phenyl group and a carboxylic acid functional group
Preparation Methods
The synthesis of 10-phenyl-9-azatetracyclo[10210~2,11~0~3,8~]pentadeca-3,5,7-triene-7-carboxylic acid typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The phenyl group and carboxylic acid functional group play crucial roles in binding to target molecules, influencing pathways such as enzyme inhibition or receptor activation. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Compared to other similar tetracyclic compounds, 10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-7-carboxylic acid is unique due to its specific arrangement of functional groups and its reactivity. Similar compounds include:
- 10-phenyl-N-(3-pyridinylmethyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide
- 10-phenyl-N-(1-phenylethyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide .
These compounds share a similar tetracyclic core but differ in the substituents attached, which can significantly influence their chemical properties and applications.
Properties
Molecular Formula |
C21H21NO2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid |
InChI |
InChI=1S/C21H21NO2/c23-21(24)16-8-4-7-15-17-13-9-10-14(11-13)18(17)19(22-20(15)16)12-5-2-1-3-6-12/h1-8,13-14,17-19,22H,9-11H2,(H,23,24) |
InChI Key |
PDTXZAZUEFJOMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C4=C(C(=CC=C4)C(=O)O)NC3C5=CC=CC=C5 |
Origin of Product |
United States |
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